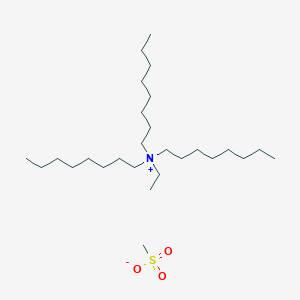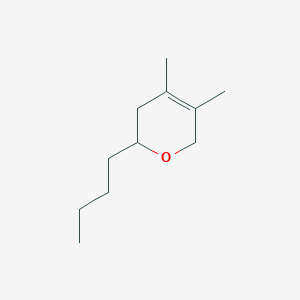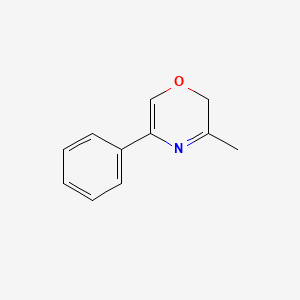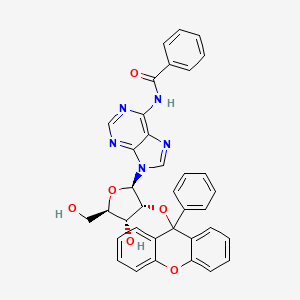
Thiocyanic acid, phenylethynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, phenylethynyl ester is an organic compound with the molecular formula C_9H_5NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiocyanic acid, phenylethynyl ester can be synthesized through several methods. One common approach involves the reaction of phenylethynyl alcohol with thiocyanic acid in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, phenylethynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into thiols or other reduced forms.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Thiocyanic acid, phenylethynyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which thiocyanic acid, phenylethynyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the thiocyanate moiety can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Thiocyanic acid, phenylmethyl ester
- Thiocyanic acid, benzyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, phenylethynyl ester is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
83893-97-4 |
|---|---|
Fórmula molecular |
C9H5NS |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
2-phenylethynyl thiocyanate |
InChI |
InChI=1S/C9H5NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H |
Clave InChI |
UCPUFULYHFKVSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)



![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)




![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

